1,4-Bis(3-nitropyridin-2-yl)piperazine
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Overview
Description
1,4-Bis(3-nitropyridin-2-yl)piperazine is a chemical compound with the molecular formula C14H14N6O4. It is a piperazine derivative, characterized by the presence of two 3-nitropyridin-2-yl groups attached to a piperazine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis(3-nitropyridin-2-yl)piperazine typically involves the reaction of piperazine with 3-nitropyridine under specific conditions. One common method includes the use of a solvent such as ethanol or methanol, with the reaction being carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
1,4-Bis(3-nitropyridin-2-yl)piperazine can undergo various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amines under appropriate conditions.
Reduction: The compound can be reduced using reagents such as hydrogen gas in the presence of a catalyst.
Substitution: The nitro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) are often used in hydrogenation reactions.
Substitution: Nucleophiles such as amines or thiols can be used to replace the nitro groups.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro groups would yield the corresponding amines, while substitution reactions could introduce a variety of functional groups depending on the nucleophile employed .
Scientific Research Applications
1,4-Bis(3-nitropyridin-2-yl)piperazine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 1,4-Bis(3-nitropyridin-2-yl)piperazine involves its interaction with specific molecular targets. For example, as a urease inhibitor, the compound binds to the active site of the enzyme, preventing it from catalyzing the breakdown of urea. This inhibition can lead to a decrease in the production of ammonia and carbamate, which are the products of urea metabolism .
Comparison with Similar Compounds
Similar Compounds
1-(3-Nitropyridin-2-yl)piperazine: This compound shares a similar structure but has only one nitropyridinyl group attached to the piperazine ring.
1,4-Bis(2-nitrophenyl)piperazine: Similar in structure but with nitrophenyl groups instead of nitropyridinyl groups.
Uniqueness
1,4-Bis(3-nitropyridin-2-yl)piperazine is unique due to the presence of two nitropyridinyl groups, which can significantly influence its chemical reactivity and biological activity. This structural feature allows for specific interactions with molecular targets, making it a valuable compound for research and development in various fields .
Properties
IUPAC Name |
1,4-bis(3-nitropyridin-2-yl)piperazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N6O4/c21-19(22)11-3-1-5-15-13(11)17-7-9-18(10-8-17)14-12(20(23)24)4-2-6-16-14/h1-6H,7-10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLRWTKBAXBUEJJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=C(C=CC=N2)[N+](=O)[O-])C3=C(C=CC=N3)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N6O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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